molecular formula C20H21FN2O2 B564279 (R)-Citalopram N-Oxide CAS No. 1217761-31-3

(R)-Citalopram N-Oxide

Cat. No.: B564279
CAS No.: 1217761-31-3
M. Wt: 340.398
InChI Key: DIOGFDCEWUUSBQ-HXUWFJFHSA-N
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Description

®-Citalopram N-Oxide is a derivative of the well-known antidepressant citalopram. It is an N-oxide form of the ®-enantiomer of citalopram, which means it contains an oxygen atom bonded to the nitrogen atom in the citalopram molecule. This compound is of interest due to its potential pharmacological properties and its role in the metabolism of citalopram.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram N-Oxide typically involves the oxidation of ®-citalopram. One common method is the use of hydrogen peroxide as the oxidizing agent. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile, under mild conditions to prevent over-oxidation .

Industrial Production Methods: In an industrial setting, the production of ®-Citalopram N-Oxide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. Catalysts such as titanium silicalite (TS-1) can be used to enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: ®-Citalopram N-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Zinc, iron, and other reducing agents in acidic conditions.

    Substitution: Nucleophiles such as halides or thiols.

Major Products:

    Reduction: ®-Citalopram.

    Substitution: Various substituted citalopram derivatives depending on the nucleophile used.

Scientific Research Applications

®-Citalopram N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Citalopram N-Oxide is not fully understood. it is believed to exert its effects by interacting with the same molecular targets as citalopram, primarily the serotonin transporter. The N-oxide group may influence the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Uniqueness: ®-Citalopram N-Oxide is unique due to its specific structure and its relationship to citalopram. Its potential pharmacological properties and its role in the metabolism of citalopram make it a compound of interest in both research and industrial applications.

Properties

IUPAC Name

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652526
Record name 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217761-31-3
Record name 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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